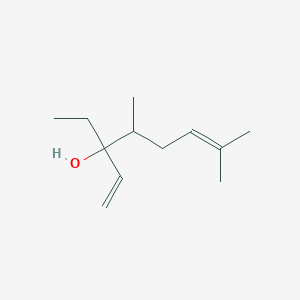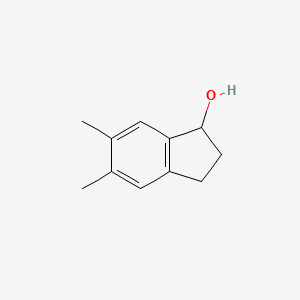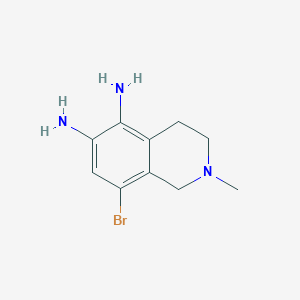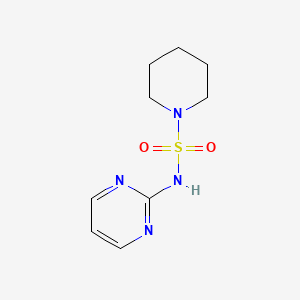![molecular formula C19H32N2O4 B8276061 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine](/img/structure/B8276061.png)
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is a complex organic compound characterized by its bicyclic structure and multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclo[4.2.0]octa-1,3,5-triene structure.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the diamine side chain: The diamine side chain is attached via nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bicyclic core or the diamine side chain, potentially leading to the formation of simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and methoxy groups may facilitate binding to specific sites, modulating the activity of the target proteins and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- **N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylmethanamine
- (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is unique due to its extended diamine side chain and additional methoxy groups
特性
分子式 |
C19H32N2O4 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N-(2,2-dimethoxyethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C19H32N2O4/c1-21(8-6-7-20-12-19(24-4)25-5)13-15-9-14-10-17(22-2)18(23-3)11-16(14)15/h10-11,15,19-20H,6-9,12-13H2,1-5H3/t15-/m1/s1 |
InChIキー |
AGRVSYDMSVXZAD-OAHLLOKOSA-N |
異性体SMILES |
CN(CCCNCC(OC)OC)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
正規SMILES |
CN(CCCNCC(OC)OC)CC1CC2=CC(=C(C=C12)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Piperazin-1-yl-furo[3,2-b]pyridine](/img/structure/B8276040.png)

![methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8276068.png)


